molecular formula C15H16O7 B1258028 2H-1-Benzopyran-2-one, 7-(alpha-L-arabinopyranosyloxy)-4-methyl- CAS No. 69414-26-2

2H-1-Benzopyran-2-one, 7-(alpha-L-arabinopyranosyloxy)-4-methyl-

Cat. No. B1258028
CAS RN: 69414-26-2
M. Wt: 308.28 g/mol
InChI Key: JWIYLOHVJDJZOQ-UHFFFAOYSA-N
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Description

4-Methylumbelliferyl alpha-L-arabinopyranoside is an alpha-L-arabinopyranoside having a 4-methylumbelliferyl substituent at the anomeric position . It is a substrate used in biochemical research to measure α-L-arabinopyranosidase activity . It is a fluorogenic substrate that emits blue light upon hydrolysis by the enzyme, allowing for fast and sensitive detection of arabinopyranosidase activity .


Molecular Structure Analysis

The molecular formula of 4-Methylumbelliferyl alpha-L-arabinopyranoside is C15H16O7 . The molecular weight is 308.28 g/mol . The IUPAC name is 4-methyl-7-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one .


Chemical Reactions Analysis

4-Methylumbelliferyl alpha-L-arabinopyranoside is a fluorogenic substrate for α-L-Arabinosidase . Upon hydrolysis by the enzyme, it emits blue light, allowing for fast and sensitive detection of arabinopyranosidase activity .


Physical And Chemical Properties Analysis

4-Methylumbelliferyl alpha-L-arabinopyranoside is a white to slightly off-white powder . It forms a nearly colorless, clear solution when dissolved 3% in pyridine .

Scientific Research Applications

Catalytic Properties in Enzymology

The enzyme endo-β-1,4-xylanase I from Thermoascus aurantiacus has been studied for its ability to hydrolyze arabinoxylan into arabinose, xylose, and xylobiose, along with its activity on synthetic substrates including 4-methylumbelliferyl glycosides. This research highlights the enzyme's broad substrate specificity and its potential application in the bioconversion of plant biomass (Kalogeris et al., 2001).

Synthesis of Chemical Compounds

Research on the efficient synthesis of 4-Amino-4-deoxy-L-arabinose and spacer-equipped 4-Amino-4-deoxy-L-arabinopyranosides by transglycosylation reactions demonstrates the versatility of 4-methylumbelliferyl derivatives in synthesizing compounds with potential biomedical applications (Müller et al., 2010).

Diagnostic Applications in Microbiology

4-Methylumbelliferyl-α-d-glucoside has been utilized as a selective marker to develop a differential medium for Enterobacter sakazakii, showcasing the compound's application in microbiological diagnostics and its potential for identifying specific bacterial strains (Oh & Kang, 2004).

Analytical Chemistry and Biochemistry

The compound has also been used in the development of novel substrates for enzyme assays, such as the synthesis of two isomeric 4-methylumbelliferyl-alpha-D-N-acetylneuraminylgalactopyranosides for sialidase activity assays. This application underscores the role of 4-methylumbelliferyl derivatives in facilitating the study of enzyme kinetics and function (Indurugalla et al., 2006).

Medical Research and Drug Development

Investigations into the antitumor activity of hyaluronic acid synthesis inhibitor 4-methylumbelliferone in prostate cancer cells reveal the compound's potential in cancer therapy. The study highlights 4-MU's ability to inhibit proliferation, motility, and invasion of cancer cells, suggesting its utility in developing new anticancer strategies (Lokeshwar et al., 2010).

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl α-L-arabinopyranoside are enzymes that hydrolyze arabinose-containing substrates, such as α-L-arabinopyranoside . These enzymes play a crucial role in the metabolism of arabinose, a sugar found in many plant polysaccharides.

Mode of Action

4-Methylumbelliferyl α-L-arabinopyranoside acts as a substrate for these enzymes. When the enzymes encounter this compound, they cleave it, breaking it down into its constituent parts .

Biochemical Pathways

The hydrolysis of 4-Methylumbelliferyl α-L-arabinopyranoside by these enzymes is part of the broader arabinose metabolism pathway. This pathway is responsible for the breakdown and utilization of arabinose-containing compounds, contributing to various biological processes .

Pharmacokinetics

It is known that the compound is soluble in pyridine , which suggests that it may be well-absorbed in the body. The compound’s bioavailability, distribution, metabolism, and excretion would need to be studied further for a comprehensive understanding.

Result of Action

The hydrolysis of 4-Methylumbelliferyl α-L-arabinopyranoside results in the release of arabinose and 4-methylumbelliferone . The latter is a coumarin derivative that exhibits fluorescence, making it useful in biochemical assays .

Action Environment

The action of 4-Methylumbelliferyl α-L-arabinopyranoside is likely influenced by various environmental factors. For instance, the presence of other substrates or inhibitors could affect the enzyme’s activity. Additionally, factors such as pH and temperature could impact the stability and efficacy of the compound . The compound should be stored at -20°C and protected from light to maintain its stability .

Biochemical Analysis

Biochemical Properties

4-Methylumbelliferyl alpha-L-arabinopyranoside plays a crucial role in biochemical reactions as a substrate for alpha-L-arabinosidase. This enzyme catalyzes the hydrolysis of the glycosidic bond in 4-Methylumbelliferyl alpha-L-arabinopyranoside, releasing 4-methylumbelliferone. The interaction between 4-Methylumbelliferyl alpha-L-arabinopyranoside and alpha-L-arabinosidase is highly specific, allowing for precise measurement of enzyme activity. The compound’s fluorogenic nature enables real-time monitoring of enzymatic reactions, providing valuable insights into enzyme kinetics and substrate specificity .

Cellular Effects

4-Methylumbelliferyl alpha-L-arabinopyranoside influences various cellular processes by serving as a substrate for alpha-L-arabinosidase. In cells expressing this enzyme, the hydrolysis of 4-Methylumbelliferyl alpha-L-arabinopyranoside leads to the production of fluorescent 4-methylumbelliferone, which can be detected and quantified. This process allows researchers to study cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate a fluorescent signal upon enzymatic cleavage makes it a valuable tool for investigating cellular functions and dynamics .

Molecular Mechanism

The molecular mechanism of 4-Methylumbelliferyl alpha-L-arabinopyranoside involves its interaction with alpha-L-arabinosidase. The enzyme binds to the substrate and catalyzes the hydrolysis of the glycosidic bond, resulting in the release of 4-methylumbelliferone. This reaction is highly specific and occurs at the active site of the enzyme. The fluorescent product, 4-methylumbelliferone, can be detected using fluorescence spectroscopy, providing a quantitative measure of enzyme activity. The binding interactions and enzymatic cleavage of 4-Methylumbelliferyl alpha-L-arabinopyranoside are essential for understanding its role in biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylumbelliferyl alpha-L-arabinopyranoside can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but prolonged exposure to light and higher temperatures can lead to degradation. In in vitro and in vivo studies, the long-term effects of 4-Methylumbelliferyl alpha-L-arabinopyranoside on cellular function are monitored to ensure accurate and reliable results. Researchers must consider these temporal effects when designing experiments and interpreting data .

Dosage Effects in Animal Models

The effects of 4-Methylumbelliferyl alpha-L-arabinopyranoside in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. Researchers must carefully determine the appropriate dosage to achieve the desired effects while minimizing potential risks. The threshold effects and toxicological profiles of 4-Methylumbelliferyl alpha-L-arabinopyranoside are essential considerations in animal studies .

Metabolic Pathways

4-Methylumbelliferyl alpha-L-arabinopyranoside is involved in metabolic pathways related to the hydrolysis of glycosidic bonds. The compound interacts with alpha-L-arabinosidase, which catalyzes the cleavage of the glycosidic bond, releasing 4-methylumbelliferone. This reaction is part of the broader metabolic processes involving the breakdown and utilization of carbohydrates. The enzymatic activity and metabolic flux associated with 4-Methylumbelliferyl alpha-L-arabinopyranoside provide insights into carbohydrate metabolism and enzyme function .

Transport and Distribution

Within cells and tissues, 4-Methylumbelliferyl alpha-L-arabinopyranoside is transported and distributed based on its interactions with transporters and binding proteins. The compound’s solubility and stability influence its localization and accumulation in specific cellular compartments. Understanding the transport and distribution of 4-Methylumbelliferyl alpha-L-arabinopyranoside is crucial for optimizing its use in biochemical assays and ensuring accurate measurements of enzyme activity .

Subcellular Localization

The subcellular localization of 4-Methylumbelliferyl alpha-L-arabinopyranoside is determined by its interactions with targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it exerts its activity. The localization of 4-Methylumbelliferyl alpha-L-arabinopyranoside can affect its function and the efficiency of enzymatic reactions. Researchers study the subcellular distribution of the compound to gain insights into its role in cellular processes and enzyme activity .

properties

IUPAC Name

4-methyl-7-(3,4,5-trihydroxyoxan-2-yl)oxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O7/c1-7-4-12(17)22-11-5-8(2-3-9(7)11)21-15-14(19)13(18)10(16)6-20-15/h2-5,10,13-16,18-19H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIYLOHVJDJZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69414-26-2
Record name 2H-1-Benzopyran-2-one, 7-(alpha-l-arabinopyranosyloxy)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069414262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2H-1-Benzopyran-2-one, 7-(alpha-L-arabinopyranosyloxy)-4-methyl-
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2H-1-Benzopyran-2-one, 7-(alpha-L-arabinopyranosyloxy)-4-methyl-
Reactant of Route 3
2H-1-Benzopyran-2-one, 7-(alpha-L-arabinopyranosyloxy)-4-methyl-
Reactant of Route 4
2H-1-Benzopyran-2-one, 7-(alpha-L-arabinopyranosyloxy)-4-methyl-
Reactant of Route 5
2H-1-Benzopyran-2-one, 7-(alpha-L-arabinopyranosyloxy)-4-methyl-
Reactant of Route 6
2H-1-Benzopyran-2-one, 7-(alpha-L-arabinopyranosyloxy)-4-methyl-

Q & A

Q1: How does 4-Methylumbelliferyl alpha-L-arabinopyranoside help in the rapid detection of Aspergillus fumigatus?

A1: Aspergillus fumigatus produces an enzyme that can cleave 4-Methylumbelliferyl alpha-L-arabinopyranoside. This compound is a fluorogenic substrate, meaning it releases a fluorescent product upon cleavage by the enzyme. The research paper describes a method where microcolonies of Aspergillus fumigatus are grown on a membrane and then treated with digitonin to permeabilize their cells []. This allows the substrate to enter the cells and interact with the enzyme. The presence of fluorescence indicates the enzyme is present, confirming the presence of Aspergillus fumigatus []. This method significantly reduces the detection time compared to traditional methods.

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